molecular formula C19H21N3O5S B2598589 N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(2-methoxybenzyl)ethanediamide CAS No. 1105207-07-5

N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(2-methoxybenzyl)ethanediamide

Cat. No.: B2598589
CAS No.: 1105207-07-5
M. Wt: 403.45
InChI Key: SXYVWXMVHKSOJV-UHFFFAOYSA-N
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Description

This compound features an ethanediamide backbone with two distinct substituents:

  • Aryl group: A 3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl moiety.
  • Benzyl group: A 2-methoxybenzyl substituent, contributing lipophilicity and steric bulk. The methoxy group may influence electronic effects and metabolic stability.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with derivatives explored for medicinal applications, such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name

N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-27-17-9-3-2-6-14(17)13-20-18(23)19(24)21-15-7-4-8-16(12-15)22-10-5-11-28(22,25)26/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYVWXMVHKSOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N’-(2-methoxybenzyl)ethanediamide typically involves the formation of the thiazolidine ring followed by the attachment of the phenyl and methoxybenzyl groups. Common synthetic routes include:

    Formation of the Thiazolidine Ring: This can be achieved through the reaction of a thiol with an amine in the presence of an oxidizing agent.

    Attachment of Phenyl and Methoxybenzyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N’-(2-methoxybenzyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring back to its thiol form.

    Substitution: The phenyl and methoxybenzyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated precursors and strong bases or acids are often employed to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or methoxybenzyl moieties.

Scientific Research Applications

N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N’-(2-methoxybenzyl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activity of the thiazolidine ring.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It may serve as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N’-(2-methoxybenzyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the phenyl and methoxybenzyl groups can enhance binding affinity and specificity through hydrophobic and π-π interactions.

Comparison with Similar Compounds

Structural Analogs of Ethanediamide Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Molecular Weight Key Features Potential Applications
Target Compound : N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(2-methoxybenzyl)ethanediamide 3-(Thiazolidine dioxide)phenyl; 2-methoxybenzyl Not explicitly listed High polarity (sulfone), moderate lipophilicity (methoxybenzyl) Likely enzyme inhibition or receptor targeting (inferred)
N'-[3-(1,1-dioxo-thiazolidin-2-yl)phenyl]-N-(propenyl)ethanediamide () Propenyl; 3-(thiazolidine dioxide)phenyl C₁₄H₁₇N₃O₄S 323.37 Smaller substituent (propenyl); reduced steric hindrance Research chemical (exact use unspecified)
N-(Benzodioxol-5-yl)-N’-[tetrahydroquinolin-6-yl ethyl]ethanediamide () Benzodioxol; tetrahydroquinoline ethyl Not provided Electron-rich benzodioxol; rigid tetrahydroquinoline Falcipain inhibition (antimalarial potential)
N-[4-(Thiazolidine dioxide)phenyl]-3-(trifluoromethyl)benzamide () 4-(Thiazolidine dioxide)phenyl; trifluoromethyl benzamide C₁₇H₁₅F₃N₂O₃S 384.37 Para-substituted thiazolidine; strong electron-withdrawing CF₃ group Unspecified, but trifluoromethyl groups often enhance metabolic stability

Key Structural Differences and Implications

Substituent Position on Phenyl Ring: The target compound’s meta-substituted thiazolidine dioxide () vs. the para-substituted analog () may alter binding interactions in enzymatic pockets due to spatial arrangement . 2-Methoxybenzyl vs.

Functional Group Variations :

  • Thiazolidine dioxide (Target, ) vs. benzodioxol (): Sulfone groups (thiazolidine dioxide) offer stronger hydrogen-bonding capacity compared to the ether-linked benzodioxol, possibly enhancing target affinity .
  • Trifluoromethyl (): Introduces electron-withdrawing effects, which could stabilize the compound against oxidative metabolism .

Backbone Modifications :

  • Ethanediamide (Target, ) vs. benzamide (): The ethanediamide linker allows for dual substitution, enabling tailored interactions with biological targets, whereas benzamides are more rigid .

Biological Activity

N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(2-methoxybenzyl)ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that illustrate its pharmacological significance.

Structural Overview

The compound features a thiazolidine ring, which is known for its diverse biological activities. The presence of the 1,1-dioxide functionality enhances the reactivity and potential biological activity of the compound. The structure can be represented as follows:

N 3 1 1 dioxido 1 2 thiazolidin 2 yl phenyl N 2 methoxybenzyl ethanediamide\text{N 3 1 1 dioxido 1 2 thiazolidin 2 yl phenyl N 2 methoxybenzyl ethanediamide}

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of thiazolidine derivatives. For instance, compounds with similar structural motifs have demonstrated significant antioxidant activities measured through various assays such as DPPH and ABTS. The antioxidant activity is often attributed to the presence of hydroxyl and methoxy groups that facilitate proton donation, thus neutralizing free radicals.

CompoundIC50 (µg/mL)Reference
Ascorbic Acid7.83
This compoundTBDOngoing Studies

Anticancer Activity

The anticancer properties of thiazolidine derivatives have been extensively studied. For example, compounds structurally related to this compound have shown promising results against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer).

In vitro studies indicate that certain derivatives exhibit IC50 values in the low micromolar range (e.g., 5.1–22.08 µM), suggesting potent cytotoxic effects against cancer cells while sparing normal cells.

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound AMCF-75.1Induces apoptosis
Compound BHepG210.0Inhibits cell proliferation
This compoundTBDTBDTBD

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as tyrosinase and monoamine oxidase (MAO), which play roles in various metabolic processes.
  • Induction of Apoptosis : Evidence suggests that certain derivatives trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

Case Studies

Several case studies illustrate the compound's potential therapeutic applications:

  • Anticancer Efficacy : A study on a derivative with similar structural characteristics showed significant inhibition of MCF-7 cell proliferation through apoptosis induction without affecting normal breast cells .
  • Antioxidant Properties : Compounds exhibiting structural similarities demonstrated notable antioxidant activity in DPPH assays with IC50 values comparable to established antioxidants like ascorbic acid .

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